3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole
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Overview
Description
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to a pyrazole ring through a propoxy linker. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, green chemistry principles such as solvent-free reactions and the use of environmentally benign reagents can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Medicine: Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the sulfonyl and naphthalene groups, resulting in different chemical properties and biological activities.
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole:
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Features a benzimidazole ring and a trifluoroethoxy group, which confer different pharmacological properties.
Uniqueness
The uniqueness of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the sulfonyl group attached to a naphthalene ring through a propoxy linker makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-10-13(2)18-19/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJKEGAGIJERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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